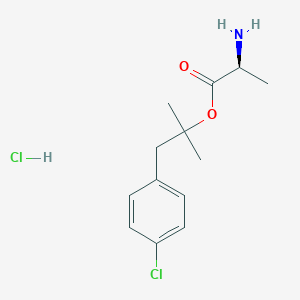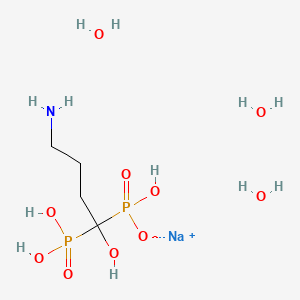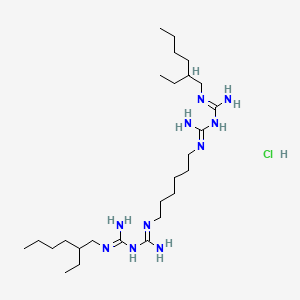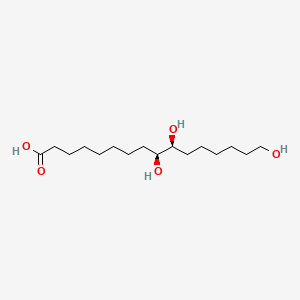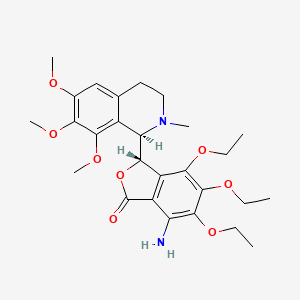
Altoqualine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Altoqualine is a biochemical.
Applications De Recherche Scientifique
1. Animal Models and Experimental Techniques
Altoqualine's applications in scientific research involve the use of animal models for experimentation. Sacks (1974) discussed a technique called dimensional analysis, emphasizing its utility in physiological modeling with animal experiments. This method helps in applying animal experimental results directly to human systems, suggesting a potential role for altoqualine in such translational research approaches (Sacks, 1974).
2. Internet Traffic Optimization
In the context of internet traffic, the term ALTO (Application Layer Traffic Optimization) has been studied for its implications in peer-to-peer applications. Gurbani et al. (2009) explored the ALTO problem, emphasizing the need for layer cooperation to optimize traffic at the application layer. While this doesn't directly relate to altoqualine, it's an interesting parallel in scientific research terminology (Gurbani et al., 2009).
3. Neurotherapeutics and Aging
The field of neurotherapeutics, particularly concerning the aging brain, has been a significant area of research. Bagetta and Scuteri (2019) highlighted the importance of neurodegenerative disease research and emerging strategies for therapeutic management. Although altoqualine is not specifically mentioned, the broad context of neurotherapeutic research could be relevant (Bagetta & Scuteri, 2019).
4. Ethical Considerations in Research
Ethical considerations, especially in animal research, are crucial in scientific studies involving compounds like altoqualine. Sloman et al. (2019) focused on refining common methods in fish research to enhance animal welfare. This aligns with the ethical use of substances like altoqualine in research involving animal models (Sloman et al., 2019).
5. Reproducibility in Scientific Research
Reproducibility is a foundational element in scientific research, including studies involving compounds like altoqualine. A 2013 study emphasized the importance of transparency in experimental design and data presentation to improve reproducibility in research (Nature chemical biology, 2013).
Propriétés
Numéro CAS |
121029-11-6 |
|---|---|
Nom du produit |
Altoqualine |
Formule moléculaire |
C27H36N2O8 |
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
(3S)-7-amino-4,5,6-triethoxy-3-[(1R)-6,7,8-trimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C27H36N2O8/c1-8-34-24-18-17(19(28)25(35-9-2)26(24)36-10-3)27(30)37-22(18)20-16-14(11-12-29(20)4)13-15(31-5)21(32-6)23(16)33-7/h13,20,22H,8-12,28H2,1-7H3/t20-,22+/m1/s1 |
Clé InChI |
FPSZSEINEGCRIJ-IRLDBZIGSA-N |
SMILES isomérique |
CCOC1=C(C(=C(C2=C1[C@H](OC2=O)[C@H]3C4=C(C(=C(C=C4CCN3C)OC)OC)OC)N)OCC)OCC |
SMILES |
CCOC1=C(C(=C(C2=C1C(OC2=O)C3C4=C(C(=C(C=C4CCN3C)OC)OC)OC)N)OCC)OCC |
SMILES canonique |
CCOC1=C(C(=C(C2=C1C(OC2=O)C3C4=C(C(=C(C=C4CCN3C)OC)OC)OC)N)OCC)OCC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Altoqualine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



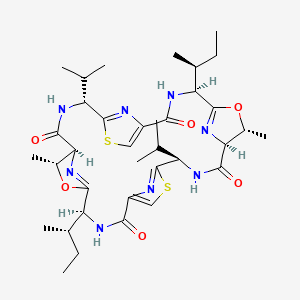
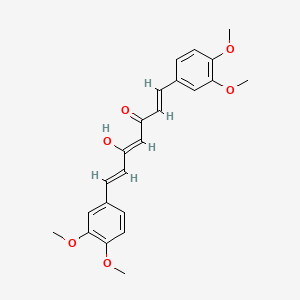
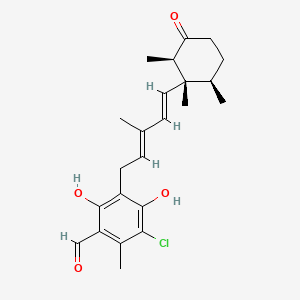
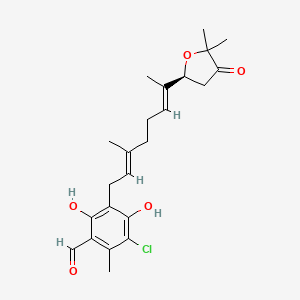
![4,8-dimethyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine](/img/structure/B1665197.png)
![(Z)-7-[(1R,2R,5S)-2-[(E,3R)-4-Fluoro-3-hydroxyoct-1-enyl]-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1665200.png)


![2-[[(1S)-1-carboxyethyl]amino]propanoic acid](/img/structure/B1665203.png)
